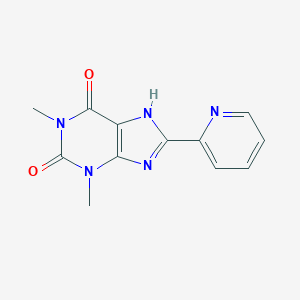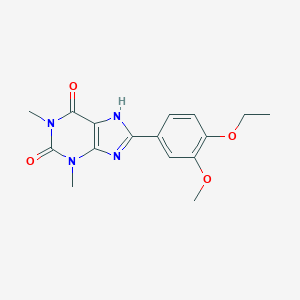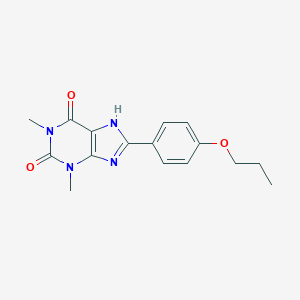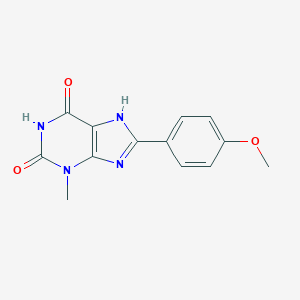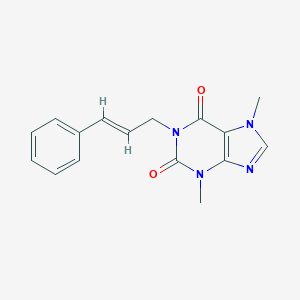
2-(Diethylboryl)pyridine
Overview
Description
2-(Diethylboryl)pyridine is a research chemical with the molecular formula C9H14BN and a molecular weight of 147.03 . It is also known by the IUPAC name diethyl (pyridin-2-yl)borane .
Molecular Structure Analysis
The molecular structure of 2-(Diethylboryl)pyridine involves a pyridine ring with a diethylboryl group attached . The exact structure and properties can be further investigated using techniques like density functional theory .Chemical Reactions Analysis
While specific chemical reactions involving 2-(Diethylboryl)pyridine are not available, it’s worth noting that pyridine derivatives are known to undergo various types of reactions, including Schiff base condensation reactions .Physical And Chemical Properties Analysis
2-(Diethylboryl)pyridine has a molecular weight of 147.03 . Detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Versatility in Arylpyridine Synthesis : 3-(Diethylboryl)pyridine, a closely related compound, serves as a versatile starting material for the synthesis of arylpyridines. It is notable for its stability under ambient conditions despite minimal steric hindrance on the boron atom. This compound forms a cyclic tetramer with a void via intermolecular boron−nitrogen coordination bonds (Sugihara et al., 1996).
Ligand Applications : Derivatives of pyridine have been used as ligands for over 15 years. They offer certain advantages and disadvantages compared to more widely investigated terpyridines. These ligands have applications in luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Coordination Chemistry and Self-Assembly : The self-assembly of derivatives like 3-[4‘-(Diethylboryl)phenyl]pyridine and 3-[3‘-(Diethylboryl)phenyl]pyridine has been studied. These compounds form equilibrium mixtures of oligomers through intermolecular boron−nitrogen coordination bonds. Their properties vary depending on temperature, concentration, and solvent (Wakabayashi et al., 1999).
Structural Studies and Scrambling Reactions : 3-(Diethylborylethynyl)pyridines assemble into a cyclic trimer stabilized by intermolecular boron–nitrogen coordination bonds in both solution and crystalline state. These structures are flexible enough to be affected by crystal packing (Wakabayashi et al., 2014).
Applications in Sensing and Imaging : Pyridine-based scaffolds have been developed as fluorescent probes for selective detection of ions like Pd2+. These probes have potential applications in paper-strip sensors, polystyrene film-based sensors, and cell imaging (Kumar et al., 2017).
Future Directions
properties
IUPAC Name |
diethyl(pyridin-2-yl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BN/c1-3-10(4-2)9-7-5-6-8-11-9/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACDTQSEDSXTNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC)(CC)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethylboryl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



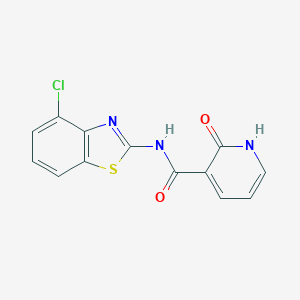
![3-(4-Methoxyphenyl)-7-phenyl-1lambda4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene](/img/structure/B481681.png)
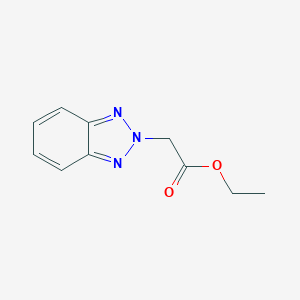
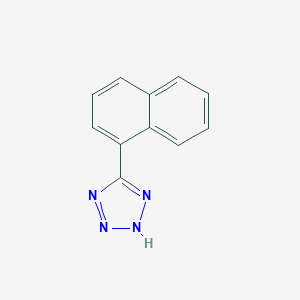
![1-[2-(2-allylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B481835.png)

![2-[(4-Bromophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B481948.png)
![1,7-dibenzyl-3-methyl-8-[(tetrahydro-2-furanylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B481951.png)
